1,2,3,6-Tetrahydropyridazine hydrochloride
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Overview
Description
1,2,3,6-Tetrahydropyridazine hydrochloride is a heterocyclic compound with the molecular formula C4H9ClN2. It is a derivative of pyridazine and is often used as a building block in chemical synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrahydropyridazine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridazine derivatives. For instance, the reduction of 1,2-dihydropyridazine using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,6-tetrahydropyridazine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6-Tetrahydropyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine derivatives.
Reduction: Further reduction can lead to fully saturated piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
- Oxidation typically yields pyridazine derivatives.
- Reduction can produce piperazine derivatives.
- Substitution reactions result in various substituted tetrahydropyridazine compounds .
Scientific Research Applications
1,2,3,6-Tetrahydropyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydropyridazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes. Additionally, the compound can modulate receptor activity by binding to specific receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in the study of neurodegenerative diseases.
2,3,4,5-Tetrahydropyridine: A commercially available imine used in various chemical syntheses.
Uniqueness: Its ability to form stable salts and derivatives makes it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGSMMXUDBWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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